molecular formula C30H30O7 B1254289 Euchretin A

Euchretin A

Cat. No.: B1254289
M. Wt: 502.6 g/mol
InChI Key: PVEAILZIDDKAJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Euchretin A is a member of isoflavanones.

Properties

Molecular Formula

C30H30O7

Molecular Weight

502.6 g/mol

IUPAC Name

5,7,20-trihydroxy-17,17-dimethyl-6,8-bis(3-methylbut-2-enyl)-10,12,18-trioxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(21),2(11),4,6,8,13,15,19-octaen-3-one

InChI

InChI=1S/C30H30O7/c1-14(2)7-9-16-23(32)17(10-8-15(3)4)28-22(24(16)33)25(34)21-19-13-20(31)27-18(11-12-30(5,6)37-27)26(19)35-29(21)36-28/h7-8,11-13,31-33H,9-10H2,1-6H3

InChI Key

PVEAILZIDDKAJE-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C(=C2C(=C1O)C(=O)C3=C(O2)OC4=C5C=CC(OC5=C(C=C34)O)(C)C)CC=C(C)C)O)C

Origin of Product

United States

Q & A

Q. How is Euchretin A identified and characterized in plant extracts?

Methodological Answer: Identification involves chromatographic separation (e.g., HPLC or GC-MS) coupled with spectroscopic techniques (NMR, IR, UV-Vis). For characterization, compare spectral data with existing databases or synthesized standards. Validate purity via melting point analysis and high-resolution mass spectrometry (HRMS). Ensure reproducibility by documenting solvent systems, column parameters, and calibration curves .

Q. What are the primary bioactivity assays used to study this compound?

Methodological Answer: Common assays include:

  • In vitro antioxidant activity (DPPH/ABTS radical scavenging) with IC50 calculations.
  • Cytotoxicity testing (MTT assay) on cell lines, using positive controls (e.g., doxorubicin) and dose-response curves.
  • Enzyme inhibition studies (e.g., COX-2 for anti-inflammatory activity) with kinetic analysis. Include triplicate experiments and statistical validation (ANOVA, p < 0.05) to minimize variability .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

Methodological Answer: Publish detailed protocols for reaction conditions (catalyst, solvent, temperature), purification steps (e.g., column chromatography gradients), and characterization data (e.g., 1^1H/13^13C NMR shifts). Use standardized reagents and reference synthetic pathways from peer-reviewed journals. Cross-validate results via independent replication in separate labs .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in this compound’s reported bioactivity across studies?

Methodological Answer: Conduct systematic reviews (PRISMA guidelines) to identify confounding variables:

  • Compare assay conditions (e.g., cell line specificity, incubation time).
  • Analyze solvent effects (DMSO vs. ethanol) on compound stability.
  • Use meta-analysis to quantify heterogeneity (I² statistic) and subgroup differences. Prioritize studies with robust blinding and randomization .

Q. What strategies optimize this compound’s isolation yield from complex matrices?

Methodological Answer: Apply response surface methodology (RSM) to model factors like extraction time, solvent polarity, and temperature. Validate with Box-Behnken or central composite designs. Use LC-MS/MS to track compound degradation during optimization. Compare yields against theoretical calculations (e.g., partition coefficients) .

Q. How can multi-omics approaches elucidate this compound’s mechanism of action?

Methodological Answer: Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) data. Use pathway enrichment tools (KEGG, GO) to identify target networks. Validate hypotheses via CRISPR knockouts or siRNA silencing in relevant disease models. Ensure data compatibility with FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. What statistical models are appropriate for dose-response relationships in this compound studies?

Methodological Answer: Use nonlinear regression (e.g., log-logistic model) to calculate EC50/ED50 values. Assess goodness-of-fit via AIC/BIC criteria. For synergistic effects (e.g., with cisplatin), apply the Chou-Talalay combination index. Report confidence intervals and sensitivity analyses to address outliers .

Data Contradiction and Validation

Q. How to address discrepancies between in vitro and in vivo efficacy of this compound?

Methodological Answer: Investigate pharmacokinetic factors (bioavailability, metabolism) using HPLC-MS plasma profiling. Compare in vitro IC50 with in vivo effective doses, adjusting for protein binding and clearance rates. Use knockout animal models to isolate target pathways .

Q. What criteria validate this compound’s structural novelty against known flavonoids?

Methodological Answer: Perform X-ray crystallography for unambiguous confirmation. Compare spectroscopic data (NMR, IR) with published analogs using ChemSpider or PubChem. Calculate Tanimoto similarity scores (<85% for novelty) and verify via IUPAC nomenclature rules .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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